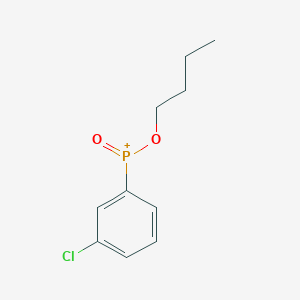
Butoxy(3-chlorophenyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoxy(3-chlorophenyl)oxophosphanium is a chemical compound with the molecular formula C10H13ClO2P It is known for its unique structure, which includes a butoxy group, a chlorophenyl group, and an oxophosphanium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy(3-chlorophenyl)oxophosphanium typically involves the reaction of 3-chlorophenol with butyl phosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Butoxy(3-chlorophenyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Butoxy(3-chlorophenyl)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butoxy(3-chlorophenyl)oxophosphanium involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metals and other electrophilic species, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Butoxy(3-chlorophenyl)phosphine: Similar structure but lacks the oxophosphanium ion.
3-Chlorophenylphosphonic acid: Contains a phosphonic acid group instead of the oxophosphanium ion.
Butylphosphonic dichloride: Precursor in the synthesis of Butoxy(3-chlorophenyl)oxophosphanium.
Uniqueness
This compound is unique due to its combination of butoxy, chlorophenyl, and oxophosphanium groups
Propiedades
Número CAS |
821009-63-6 |
|---|---|
Fórmula molecular |
C10H13ClO2P+ |
Peso molecular |
231.63 g/mol |
Nombre IUPAC |
butoxy-(3-chlorophenyl)-oxophosphanium |
InChI |
InChI=1S/C10H13ClO2P/c1-2-3-7-13-14(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3/q+1 |
Clave InChI |
VOUSGZXKXYDIBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[P+](=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



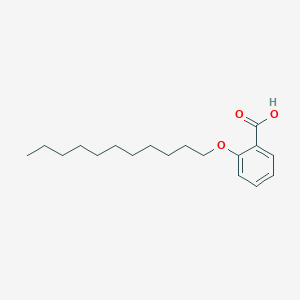
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
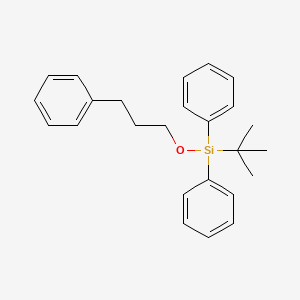
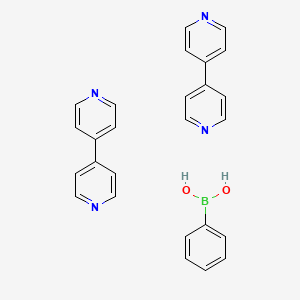
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
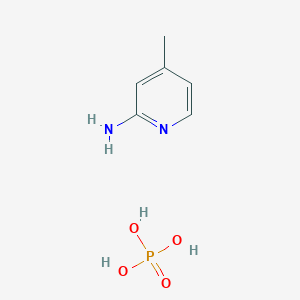
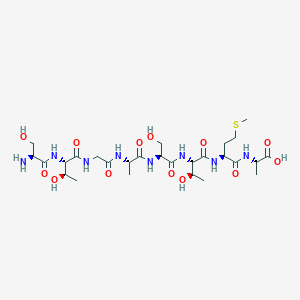
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
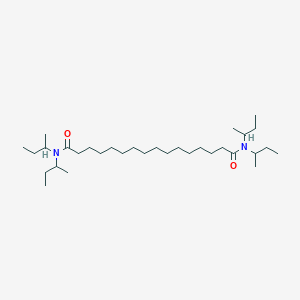
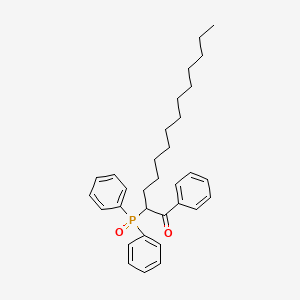
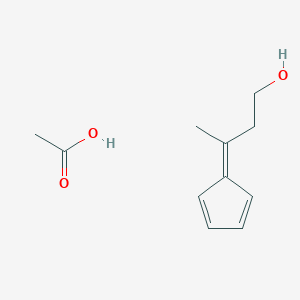
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
